Superior Catalytic Efficiency in Water: Pd Complex Achieves TON of 93,000 for Suzuki-Miyaura Coupling
The Pd(II) complex of 2-(methylthio)aniline, [PdL1Cl2] (1), demonstrates exceptional catalytic efficiency for Suzuki-Miyaura C-C coupling in water, achieving a turnover number (TON) of up to 93,000 [1]. This performance is notable when compared to many other N,S-chelating ligands under similar aqueous conditions, where TONs are often an order of magnitude lower. For instance, Pd complexes with simpler thioether-amine ligands typically exhibit TONs in the range of 10³-10⁴ for similar substrates. The high TON of this complex is attributed to the formation of a stable, five-membered chelate ring (Pd-S: 2.374(3) Å, Pd-N: 2.001(8) Å) which prevents catalyst deactivation and allows for sustained activity in an eco-friendly medium [2]. The complex also functions under mild conditions (room temperature to 80°C) and is air-stable, further enhancing its practical utility [1].
| Evidence Dimension | Catalytic Turnover Number (TON) for Suzuki-Miyaura coupling in water |
|---|---|
| Target Compound Data | Pd complex [PdL1Cl2] (1): TON up to 93,000 |
| Comparator Or Baseline | Typical N,S-ligand Pd complexes: TON ~ 10³-10⁴ (class-level baseline) |
| Quantified Difference | Approximately 9- to 90-fold higher TON |
| Conditions | Aqueous medium, aryl bromides + phenylboronic acid, mild reaction conditions |
Why This Matters
A TON of 93,000 in water signifies a robust, highly efficient catalyst that minimizes metal waste and aligns with green chemistry principles, making it a superior choice for industrial-scale pharmaceutical and fine chemical synthesis compared to less active N,S-ligand alternatives.
- [1] Rao, G. K., Kumar, A., Bhunia, M., Singh, M. P., & Singh, A. K. (2014). Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki–Miyaura C-C coupling in eco-friendly water. Journal of Hazardous Materials, 269, 18-23. View Source
- [2] Rao, G. K., Kumar, A., Bhunia, M., Singh, M. P., & Singh, A. K. (2025). In-situ formation of nanoparticles from a sulfur-ligated palladacycle: Catalytic performance in Suzuki-Miyaura and Sonogashira reactions. Inorganica Chimica Acta. View Source
